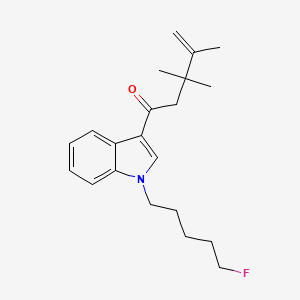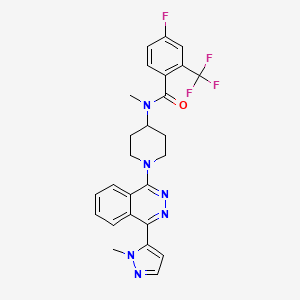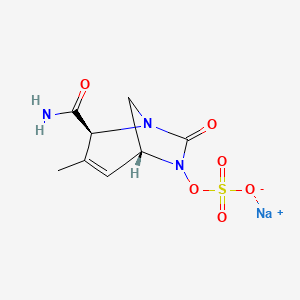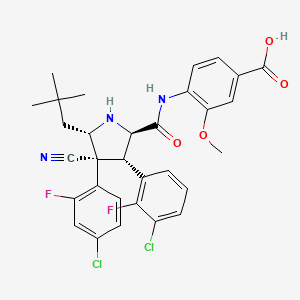
XLR11 Degradant
Overview
Description
XLR11 Degradant is a compound that originates from the thermal decomposition of XLR11, a synthetic cannabinoid. This degradant is often identified as an impurity in samples containing XLR11, particularly during gas chromatography-mass spectrometry (GC-MS) analysis. The structural change involves the opening of the cyclopropyl ring, resulting in a distinct fragment ion in mass spectrometry .
Mechanism of Action
Target of Action
The primary target of the XLR11 Degradant is the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is associated with hallucinogenic effects .
Mode of Action
The this compound interacts with the CB1 receptor, leading to a series of physiological responses. Mice treated with this compound showed a hyperreflexic effect immediately after treatment, which was significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist .
Biochemical Pathways
The this compound affects the cannabinoid receptor pathway. Extracellular dopamine and glutamate levels showed no evidence of involvement in the this compound-induced hyperreflexia . On the other hand, gabapentin, a GABAergic antiepileptic, significantly suppressed the enhanced locomotor activity , suggesting a possible involvement of the GABAergic function.
Result of Action
The molecular and cellular effects of this compound’s action include hyperreflexia at the very early phase, followed by hypothermia and catalepsy . These effects are mediated by the CB1 receptor and possibly by GABAergic function .
Action Environment
It is known that the compound is a degradation product formed during smoking . This suggests that the method of administration and the presence of heat may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The effects of XLR11 Degradant are significantly suppressed by pretreatment with AM-251, a CB1 receptor antagonist . This suggests that this compound interacts with the CB1 receptor in biochemical reactions .
Cellular Effects
Mice exposed to the smoke of XLR11 exhibited hyperreflexia at the very early phase, followed by hypothermia and catalepsy . This suggests that this compound has significant effects on various types of cells and cellular processes .
Molecular Mechanism
The hyperreflexic effect of this compound is mediated by the CB1 receptor . This suggests that this compound exerts its effects at the molecular level through binding interactions with the CB1 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound were observed immediately after treatment in mice . This suggests that this compound has immediate effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound were observed at a dose comparable to the smoke inhalation experiment . This suggests that the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
XLR11 Degradant is primarily formed through the thermal decomposition of XLR11. This process involves the cleavage of the cyclopropyl ring structure, leading to the formation of the degradant. The high temperatures of the GC injection port induce this rearrangement .
Industrial Production Methods
There is limited information on the industrial production methods of this compound, as it is typically considered an impurity rather than a target compound. its formation can be controlled and studied through specific thermal conditions during the analysis of XLR11-containing samples .
Chemical Reactions Analysis
Types of Reactions
XLR11 Degradant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions may occur, particularly involving the fluoropentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions involving nucleophilic substitution reactions are employed.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds. These products are often identified through mass spectrometry and nuclear magnetic resonance (NMR) analysis .
Scientific Research Applications
XLR11 Degradant has several scientific research applications, including:
Forensic Toxicology: It is used to study the effects of synthetic cannabinoids and their metabolites on the human body.
Analytical Chemistry: The compound is utilized in the development of analytical methods for the detection and quantification of synthetic cannabinoids.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Comparison with Similar Compounds
Similar Compounds
UR-144: A synthetic cannabinoid with a similar structure to XLR11.
JWH-018: Another synthetic cannabinoid with comparable effects.
AM-2201: A fluorinated synthetic cannabinoid similar to XLR11.
Uniqueness
XLR11 Degradant is unique due to its formation through the thermal decomposition of XLR11, resulting in an opened ring structure. This structural change distinguishes it from other synthetic cannabinoids and their degradants .
Biological Activity
XLR11, a synthetic cannabinoid, has garnered attention due to its complex metabolic pathways and biological activities. The degradant of XLR11, formed through various metabolic processes, exhibits significant pharmacological effects that are crucial for understanding its implications in toxicology and public health.
Overview of XLR11 and Its Degradants
XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, primarily CB1 and CB2. The biological activity of XLR11 is largely influenced by its metabolites, which include various hydroxylated and carboxylated forms. Notable metabolites identified include:
- 2’-carboxy-XLR-11
- UR-144 pentanoic acid
- 5-hydroxy-UR-144
- 2’-hydroxy-XLR-11 glucuronide
- 1’-hydroxy-XLR-11 glucuronide .
Metabolic Pathways
The metabolism of XLR11 occurs predominantly in the liver, where it undergoes phase I and phase II transformations. Key findings from in vitro studies using human hepatocytes and HepaRG cells indicate:
- Over 25 biotransformation products can arise from XLR11 metabolism.
- Major metabolic processes include hydroxylation, carboxylation, glucuronidation, and oxidative defluorination .
Table 1: Major Metabolites of XLR11
| Metabolite | Type | Formation Process |
|---|---|---|
| 2’-carboxy-XLR-11 | Carboxylic Acid | Hydroxylation |
| UR-144 pentanoic acid | Carboxylic Acid | Oxidative defluorination |
| 5-hydroxy-UR-144 | Hydroxylated | Hydroxylation |
| 2’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
| 1’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
Pharmacodynamics
Pharmacological studies reveal that XLR11 and its degradants exhibit high affinity for cannabinoid receptors. Radioligand displacement studies have shown that XLR11 has a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-tetrahydrocannabinol (THC), with approximately 11-fold selectivity for CB2 .
Table 2: Binding Affinity of XLR11 Compared to THC
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| XLR11 | Low nanomolar | Low nanomolar |
| Δ9-THC | Higher than XLR11 | Lower than XLR11 |
Case Studies and Clinical Implications
Several case studies have documented the presence of XLR11 degradants in biological samples from users. Analysis of urine samples has shown that metabolites such as N-(5-hydroxypentyl) and N-pentanoic acid derivatives are prevalent . A study involving ICR mice indicated that acute administration of synthetic cannabinoids led to significant hepatic injury, highlighting the potential toxic effects associated with these compounds .
Properties
IUPAC Name |
1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVSTOQIZTNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043145 | |
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-09-0 | |
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















